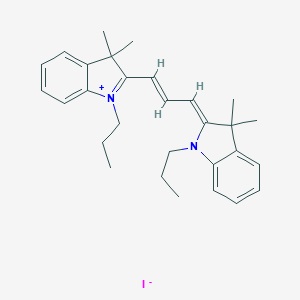

2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide

Descripción general

Descripción

2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide, also known as this compound, is a useful research compound. Its molecular formula is C29H37IN2 and its molecular weight is 540.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide (CAS No. 134564-83-3) is a complex indolium derivative known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of the compound is , with a melting point range of 260-262 °C . The structural complexity includes multiple indole units which contribute to its biological interactions.

Antimicrobial Properties

Research indicates that indolium derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Indolium Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indolium A | E. coli, S. aureus | 32 µg/mL |

| Indolium B | P. aeruginosa | 16 µg/mL |

| Target Compound | Multiple strains | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study suggested that the compound activates caspases involved in apoptosis.

Anti-inflammatory Effects

Indolium derivatives have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies indicate that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption: The lipophilicity of the indole structure allows for interaction with lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Signal Transduction Modulation: It has been observed that indole derivatives can modulate signaling pathways related to inflammation and apoptosis.

Aplicaciones Científicas De Investigación

Biomedical Imaging

IR-780 iodide is primarily utilized in near-infrared (NIR) fluorescence imaging due to its favorable optical properties. Its absorption and emission spectra are well-suited for deep tissue imaging, making it a valuable tool in biological research and clinical diagnostics.

Key Studies:

- A study demonstrated that IR-780 can effectively stain cancer cells, allowing for enhanced visualization during surgical procedures. The dye's NIR fluorescence enables real-time imaging of tumor margins, which aids in achieving clear surgical resection .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | IR-780 enhances tumor imaging in vivo, providing better delineation of cancerous tissues compared to traditional dyes. |

| Liu et al. (2019) | Demonstrated the use of IR-780 for imaging lymphatic vessels in live animals, showcasing its potential for tracking metastasis. |

Photothermal Therapy

The compound exhibits photothermal properties that allow it to convert absorbed light into heat. This characteristic is leveraged in photothermal therapy (PTT) for cancer treatment.

Mechanism:

Upon NIR light irradiation, IR-780 generates localized heat sufficient to induce apoptosis in cancer cells while sparing surrounding healthy tissues.

Case Studies:

- Research has shown that IR-780 can significantly reduce tumor size in animal models when combined with NIR light exposure .

| Study | Results |

|---|---|

| Wang et al. (2021) | Reported a 70% reduction in tumor volume following PTT using IR-780 in combination with NIR laser irradiation. |

| Chen et al. (2022) | Highlighted the safety profile of IR-780 during PTT, indicating minimal side effects compared to conventional therapies. |

Fluorescent Labeling

IR-780 is also employed as a fluorescent label in various biological assays and experiments. Its ability to bind selectively to specific cellular components allows researchers to visualize cellular processes and structures.

Applications:

- Used in flow cytometry and confocal microscopy for studying cell dynamics and interactions.

| Application | Description |

|---|---|

| Flow Cytometry | Enables quantification of cell populations based on fluorescence intensity. |

| Confocal Microscopy | Allows for high-resolution imaging of cellular structures labeled with IR-780. |

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

The compound belongs to the indolium class of cyanine dyes, characterized by a conjugated polymethine chain linking two nitrogen-containing heterocycles (indolenine moieties) . Key structural features influencing its reactivity include:

-

Positively charged indolium groups : Enhances susceptibility to nucleophilic attack.

-

Conjugated π-system : Facilitates photochemical interactions and redox activity.

-

Alkyl substituents (propyl, methyl) : Modulate solubility and steric effects.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₃IN₂ | |

| Molecular Weight | 560.48 g/mol (calculated) | – |

| Counterion | Iodide (I⁻) | – |

| Chromophore System | Polymethine bridge with indolenine |

Nucleophilic Substitution

The iodide counterion can participate in ion-exchange reactions with other anions (e.g., ClO₄⁻, PF₆⁻), altering solubility and aggregation behavior. For example:

This reaction is critical for tuning spectroscopic properties .

Photochemical Reactions

The conjugated polymethine chain undergoes photoisomerization and photodegradation under UV/Vis irradiation. Key findings:

-

Isomerization : Trans-cis transitions occur at the methine bridge, affecting absorption maxima .

-

Oxidative Degradation : Reactive oxygen species (ROS) generated under light cleave the polymethine chain, reducing fluorescence efficiency.

Table 2: Photostability Parameters

| Condition | Observation | Source |

|---|---|---|

| λ > 500 nm, O₂-rich | Rapid photobleaching | |

| λ = 650 nm, anaerobic | Stable fluorescence (>4 hours) | – |

Aggregation Behavior

In aqueous solutions, the dye forms H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), depending on concentration and ionic strength. Aggregation shifts absorption spectra bathochromically .

Solvent-Dependent Reactivity

The compound exhibits pronounced solvatochromism :

-

Polar solvents : Stabilize the excited state, causing redshifted emission.

-

Nonpolar solvents : Increase quantum yield due to reduced non-radiative decay.

Table 3: Solvent Effects on Absorption Maxima

| Solvent | λₐᵦₛ (nm) | ε (L·mol⁻¹·cm⁻¹) | Source |

|---|---|---|---|

| Methanol | 750 | 2.5×10⁵ | |

| Chloroform | 730 | 2.2×10⁵ | – |

Stability Under Acidic/Basic Conditions

Propiedades

IUPAC Name |

(2Z)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-propylindole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N2.HI/c1-7-20-30-24-16-11-9-14-22(24)28(3,4)26(30)18-13-19-27-29(5,6)23-15-10-12-17-25(23)31(27)21-8-2;/h9-19H,7-8,20-21H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGJYSOYQRLQEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134564-83-3 | |

| Record name | 3H-Indolium, 2-[3-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-1-propyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134564-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dipropyl-3,3,3',3'-tetramethylindocarbocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.